molecular formula C17H16ClF3N2O3S B2741290 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine CAS No. 1421505-65-8

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2741290
CAS No.: 1421505-65-8
M. Wt: 420.83
InChI Key: QZRJXGYJTADJBW-UHFFFAOYSA-N
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Description

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique combination of functional groups, including a chlorophenyl sulfonyl group, a piperidine ring, and a trifluoromethyl-substituted pyridine ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction involving a suitable piperidine precursor and a chlorophenyl sulfonyl chloride.

    Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative that contains a trifluoromethyl group. This step usually involves a nucleophilic aromatic substitution reaction.

    Final Assembly: The final step involves the formation of the ether linkage between the piperidine and pyridine rings, often through a Williamson ether synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine: Similar structure but with a different position of the chlorine atom.

    2-((1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine: Bromine substituent instead of chlorine.

    2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-4-(trifluoromethyl)pyridine: Different position of the trifluoromethyl group on the pyridine ring.

Uniqueness

The unique combination of a chlorophenyl sulfonyl group, a piperidine ring, and a trifluoromethyl-substituted pyridine ring distinguishes 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine from other similar compounds

Properties

IUPAC Name

2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O3S/c18-13-2-1-3-15(10-13)27(24,25)23-8-6-14(7-9-23)26-16-5-4-12(11-22-16)17(19,20)21/h1-5,10-11,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRJXGYJTADJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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